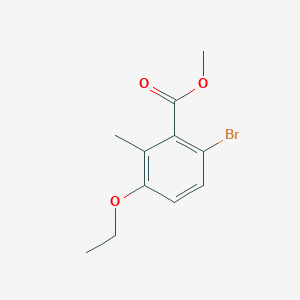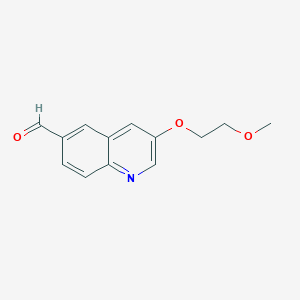![molecular formula C14H19NO2 B8604016 [4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone](/img/structure/B8604016.png)
[4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone
概要
説明
[4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone is an organic compound that features a phenyl ring substituted with a hydroxymethyl group and a methyl group, along with a piperidyl group attached to a methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone typically involves the reaction of 4-(hydroxymethyl)-3-methylbenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-3-methyl-phenyl-(1-piperidyl)methanone.
Reduction: 4-(Hydroxymethyl)-3-methyl-phenyl-(1-piperidyl)methanol.
Substitution: 4-(Hydroxymethyl)-3-methyl-2-nitrophenyl-(1-piperidyl)methanone.
科学的研究の応用
Chemistry
In chemistry, [4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is studied for its interactions with biological targets, which may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in the development of polymers and other high-performance materials.
作用機序
The mechanism of action of [4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets in biological systems. The piperidyl group is known to interact with neurotransmitter receptors, potentially modulating their activity. The hydroxymethyl and methyl groups on the phenyl ring may influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- 4-(Hydroxymethyl)phenylmethanone
- 4-(Hydroxymethyl)phenylmethanone
- 4-(Hydroxymethyl)phenylphenyl)methanone
Uniqueness
Compared to similar compounds, [4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone is unique due to the presence of both a hydroxymethyl group and a piperidyl group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
[4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H19NO2/c1-11-9-12(5-6-13(11)10-16)14(17)15-7-3-2-4-8-15/h5-6,9,16H,2-4,7-8,10H2,1H3 |
InChIキー |
RERFFNFCCMJFSM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC2)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[1-Methyl-1-(4-nitro-phenyl)-ethyl]-1H-pyrazole](/img/structure/B8603984.png)





![4,5-Dichloro-2-[2-fluoro-5-(trifluoromethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B8604020.png)


